p-Ethoxycarbonylbenzoyl chloride
Overview
Description
P-Ethoxycarbonylbenzoyl chloride is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Forward Osmosis Applications
p-Ethoxycarbonylbenzoyl chloride has been used in the functionalization of Polybenzimidazole (PBI) membranes to enhance their hydrophilicity and surface charge, making them more suitable for forward osmosis water purification applications. This modification leads to increased water flux and reduced sodium chloride transport through the membranes (Flanagan & Escobar, 2013).
2. Photovoltaic Device Enhancement
The chemical has been linked to graphene oxide in the production of organic bulk heterojunction photovoltaic devices. This linkage significantly improves the performance of these devices, yielding a substantial increase in power conversion efficiency (Stylianakis et al., 2012).
3. Chemical Synthesis
It is involved in the cyclization of specific benzimidazolium salts in the presence of acetic anhydride and a base. This process results in the formation of derivatives of pyrazolo[1,5-a]benzimidazole and 4-aminopyrrolo[1,2-a]benzimidazole, indicating its utility in complex organic syntheses (Kuz’menko et al., 2004).
4. Phase-Transfer Catalysis
This chemical is used in the ethoxylation of p-chloronitrobenzene under phase-transfer catalysis conditions. The study highlights the kinetics of this nucleophilic substitution reaction, which is vital in organic chemistry (Wang & Prasad, 2010).
5. Electrochemical and Spectroscopic Studies
This compound has been characterized through experimental and theoretical approaches, including spectroscopic (FTIR, NMR) and electrochemical analyses. Its properties are crucial for understanding its interactions in various chemical processes (Çakır et al., 2014).
6. Electrosynthesis in Organic Chemistry
The chemical is used in the paired electrosynthesis of 2,6-dimethyl-4-arylpyridine- 3,5-dicarbonitrile, a process vital in the field of organic electrosynthesis (Batanero et al., 2002).
Safety and Hazards
While specific safety data for p-Ethoxycarbonylbenzoyl chloride is not available, it’s important to handle all chemical compounds with care. Safety data sheets for similar compounds suggest potential hazards including skin and eye irritation, respiratory irritation, and toxicity if swallowed or inhaled .
Mechanism of Action
Target of Action
Ethyl 4-(carbonochloridoyl)benzoate, also known as p-Ethoxycarbonylbenzoyl chloride or ethyl 4-(chlorocarbonyl)benzoate, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for various physiological processes.
Mode of Action
The compound acts as a local anesthetic by binding to the receptor of the sodium ion (Na+) channel on the nerve membrane . This binding reduces the passage of Na+ through the ion channel, thereby blocking the conduction of nerve impulses . This blockage results in a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .
Biochemical Pathways
By blocking these channels, the compound prevents the depolarization of the nerve cell membrane, inhibiting the propagation of the nerve impulse .
Pharmacokinetics
As a local anesthetic, it is likely to have a localized effect at the site of application, with minimal systemic absorption .
Result of Action
The primary result of the action of ethyl 4-(carbonochloridoyl)benzoate is the temporary loss of sensation in the area where it is applied. This is achieved by blocking the conduction of nerve impulses, which leads to a lack of sensation, thereby facilitating local surgeries and treatments without causing pain to the patient .
Properties
IUPAC Name |
ethyl 4-carbonochloridoylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYHUEAWYYJRQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483712 | |
Record name | p-Ethoxycarbonylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27111-45-1 | |
Record name | p-Ethoxycarbonylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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